2-[(3-chlorophenyl)amino]-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]butanehydrazide
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Overview
Description
2-(3-CHLOROANILINO)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-CHLOROANILINO)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE typically involves the condensation of 3-chloroaniline with a suitable hydrazide precursor. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
2-(3-CHLOROANILINO)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or quinones
Reduction: Formation of amines or alcohols
Substitution: Halogenation, nitration, or sulfonation
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis
Biology: As a probe or inhibitor in biochemical studies
Medicine: Potential therapeutic agent for treating diseases
Industry: Used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 2-(3-CHLOROANILINO)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-BROMOANILINO)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE
- 2-(3-FLUOROANILINO)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE
Uniqueness
2-(3-CHLOROANILINO)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE is unique due to the presence of the 3-chloroaniline moiety, which may impart specific chemical and biological properties. This uniqueness can be compared to similar compounds with different substituents, such as bromo or fluoro groups, which may exhibit different reactivity and biological activity.
Properties
Molecular Formula |
C21H20ClN3O2 |
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Molecular Weight |
381.9 g/mol |
IUPAC Name |
2-(3-chloroanilino)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]butanamide |
InChI |
InChI=1S/C21H20ClN3O2/c1-2-19(24-16-8-5-7-15(22)12-16)21(27)25-23-13-18-17-9-4-3-6-14(17)10-11-20(18)26/h3-13,19,24,26H,2H2,1H3,(H,25,27)/b23-13+ |
InChI Key |
NCZLAXIGOZOHLW-YDZHTSKRSA-N |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=C(C=CC2=CC=CC=C21)O)NC3=CC(=CC=C3)Cl |
Canonical SMILES |
CCC(C(=O)NN=CC1=C(C=CC2=CC=CC=C21)O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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